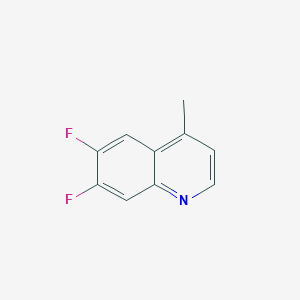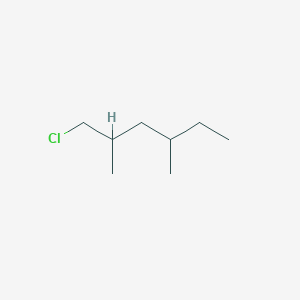
1-Chloro-2,4-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,4-dimethylhexane is an organic compound with the molecular formula C8H17Cl. It is a chlorinated hydrocarbon, specifically an alkyl halide, characterized by the presence of a chlorine atom attached to a carbon chain that includes two methyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethylhexane can be synthesized through the chlorination of 2,4-dimethylhexane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired position on the carbon chain.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as the use of specialized chlorination reagents like Vilsmeier salt. This method can increase the yield and selectivity of the desired product while minimizing the formation of unwanted isomers .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,4-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes. This process involves the removal of a hydrogen atom and the chlorine atom, resulting in the formation of a double bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used in solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: The major products are alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,4-dimethylhex-1-ene or 2,4-dimethylhex-2-ene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,4-dimethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology and Medicine: While specific applications in biology and medicine are less common, alkyl halides like this compound can be used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-2,4-dimethylhexane in chemical reactions involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2-methylhexane
- 1-Chloro-3,3-dimethylhexane
- 1-Chloro-2,4-dimethylpentane
Comparison: 1-Chloro-2,4-dimethylhexane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, it may exhibit different selectivity and yield in substitution and elimination reactions, making it a valuable compound for specific synthetic applications .
Eigenschaften
Molekularformel |
C8H17Cl |
|---|---|
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
1-chloro-2,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
JITBKZDTAFHRRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
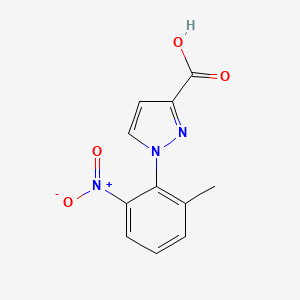

![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)

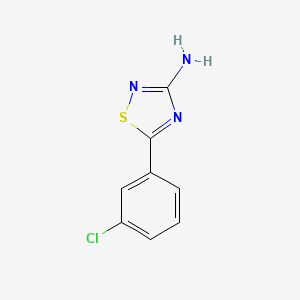



![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
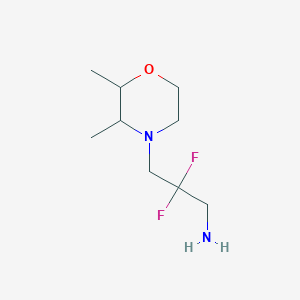
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
